Carbamic acid, (triphenylphosphoranylidene)-, methyl ester
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Overview
Description
Methyl (triphenylphosphoranylidene)carbamate, also known as methyl (triphenylphosphoranylidene)acetate, is an organophosphorus compound with the molecular formula C21H19O2P. This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a carbamate moiety. It is commonly used as a Wittig reagent in organic synthesis, particularly for the homologation of aldehydes to α,β-unsaturated esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (triphenylphosphoranylidene)carbamate can be synthesized through the Wittig reaction, which involves the reaction of triphenylphosphine with an appropriate aldehyde or ketone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of methyl (triphenylphosphoranylidene)carbamate follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl (triphenylphosphoranylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The triphenylphosphoranylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoranes.
Scientific Research Applications
Methyl (triphenylphosphoranylidene)carbamate has several scientific research applications:
Chemistry: Used as a Wittig reagent for the synthesis of α,β-unsaturated esters and other organic compounds.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (triphenylphosphoranylidene)carbamate involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This intermediate reacts with carbonyl compounds to form the desired product through a series of nucleophilic addition and elimination steps. The molecular targets and pathways involved include the carbonyl carbon of aldehydes or ketones, which undergo nucleophilic attack by the ylide .
Comparison with Similar Compounds
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- (Methoxycarbonylmethylene)triphenylphosphorane
- (Carbomethoxymethylene)triphenylphosphorane
Uniqueness
Methyl (triphenylphosphoranylidene)carbamate is unique due to its specific structure and reactivity as a Wittig reagent. It offers high selectivity and efficiency in the synthesis of α,β-unsaturated esters, making it a valuable tool in organic synthesis .
Properties
CAS No. |
40438-23-1 |
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Molecular Formula |
C20H18NO2P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
methyl N-(triphenyl-λ5-phosphanylidene)carbamate |
InChI |
InChI=1S/C20H18NO2P/c1-23-20(22)21-24(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
CLVUPMNCXUYZMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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